molecular formula C7H6F2N2O2 B14747798 4-(Difluoromethyl)-5-hydroxypicolinamide

4-(Difluoromethyl)-5-hydroxypicolinamide

Cat. No.: B14747798
M. Wt: 188.13 g/mol
InChI Key: VPAGWPBQIJVKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-5-hydroxypicolinamide is a high-purity chemical compound intended for research and development applications. This picolinamide derivative features a difluoromethyl group and a hydroxy substituent, which are motifs of significant interest in medicinal chemistry and agrochemical research. The difluoromethyl group is often utilized to modulate the electronic properties, metabolic stability, and lipophilicity of lead compounds, making this substance a valuable building block for the synthesis of more complex molecules. As a picolinamide, it shares a structural relationship with various pharmacologically active substances and is useful in exploring new biochemical pathways. This product is provided with comprehensive analytical data to ensure identity and purity, supporting rigorous scientific investigation. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can contact our technical support team for additional product information, including handling and storage recommendations.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

4-(difluoromethyl)-5-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C7H6F2N2O2/c8-6(9)3-1-4(7(10)13)11-2-5(3)12/h1-2,6,12H,(H2,10,13)

InChI Key

VPAGWPBQIJVKCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)N)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of picolinamide derivatives using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-5-hydroxypicolinamide may involve large-scale difluoromethylation processesThe use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-hydroxypicolinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products

The major products formed from these reactions include difluoromethylated alcohols, amines, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-hydroxypicolinamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Research Findings and Implications

Recent studies highlight the dual role of fluorine and hydroxyl groups in optimizing drug-like properties:

  • Bioavailability: this compound achieves 80% oral bioavailability in rodent models, outperforming Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate (45%) due to balanced lipophilicity .
  • Toxicity: The difluoromethyl group reduces off-target reactivity compared to nitro-containing analogs like 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide, which shows hepatotoxicity at high doses .

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